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Abstract
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2).[1][2] As a Class C G-protein coupled receptor (GPCR),

mGluR2 plays a crucial role in regulating synaptic transmission and neuronal excitability. Its

activation, primarily through coupling with Gαi/o proteins, leads to the inhibition of adenylyl

cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[3][4] This mechanism has

positioned mGluR2 as a promising therapeutic target for various central nervous system (CNS)

disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo

pharmacological properties of JNJ-42153605, detailing its potent PAM activity, pharmacokinetic

profile, and functional effects in established preclinical models.

Introduction to mGluR2 and Positive Allosteric
Modulation
Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic autoreceptor that, upon activation

by glutamate, inhibits further glutamate release.[5] This negative feedback mechanism is

critical for maintaining synaptic homeostasis. Positive allosteric modulators (PAMs) of mGluR2

do not activate the receptor directly but rather enhance the affinity and/or efficacy of the

endogenous agonist, glutamate. This modulatory approach offers a more nuanced therapeutic
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strategy compared to direct agonists, potentially reducing the risk of receptor desensitization

and off-target effects.

In Vitro Pharmacology of JNJ-42153605
Potency and Efficacy
JNJ-42153605 demonstrates potent positive allosteric modulation of the human mGluR2

receptor. Its activity has been characterized using various in vitro assays, with the [35S]GTPγS

binding assay being a key method to determine its functional potency.

Table 1: In Vitro Potency of JNJ-42153605

Parameter Value Cell Line Assay Reference

EC50 17 nM

CHO cells

expressing

human mGluR2

[35S]GTPγS

binding assay
[6]

Selectivity Profile
JNJ-42153605 exhibits high selectivity for the mGluR2 receptor. Screening against a panel of

other receptors and ion channels has confirmed its specific mode of action.

Table 2: Selectivity Profile of JNJ-42153605

Target Activity Concentration Assay Reference

Other mGluR

subtypes

No agonist or

antagonist

activity

Up to 30 µM Not specified [2]

CEREP panel

receptors

No or negligible

affinity or activity
Not specified

Radioligand

binding assays
[2]

hERG Channel
Low potential for

inhibition
Not specified

Patch-clamp

electrophysiology
[1]
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In Vivo Pharmacology of JNJ-42153605
Pharmacokinetic Profile
JNJ-42153605 displays an acceptable pharmacokinetic profile in preclinical species,

demonstrating its potential for in vivo efficacy.

Table 3: Pharmacokinetic Parameters of JNJ-42153605 in Rats and Dogs

Speci
es

Route
Dose
(mg/k
g)

Cmax
(ng/m
L)

Tmax
(h)

Bioav
ailabil
ity
(%)

Clear
ance
(L/h/k
g)

Vd
(L/kg)

t1/2
(h)

Refer
ence

Rat Oral

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

[7][8]

[9]

Dog Oral

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

Not

Specifi

ed

[7][8]

[9]

Note: Specific quantitative pharmacokinetic data for JNJ-42153605 was not available in the

searched literature. The table is presented as a template for such data.

In Vivo Efficacy Models
JNJ-42153605 has demonstrated central nervous system activity in rodent models relevant to

psychiatric disorders.

Table 4: In Vivo Efficacy of JNJ-42153605
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Model Species Route Dose Effect Reference

Phencyclidine

(PCP)-

induced

Hyperlocomot

ion

Mouse sc
ED50 = 5.4

mg/kg

Reversal of

hyperlocomot

ion

[1][6]

Sleep-Wake

EEG
Rat po 3 mg/kg

Inhibition of

REM sleep
[1]

Rotarod Test Rat po 20 mg/kg

Small,

transient

effect on

performance

[10]

Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of mGluR2 by glutamate, potentiated by a PAM like JNJ-42153605, initiates a Gαi/o-

mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to

a decrease in intracellular cAMP levels.
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Cell Membrane

Cytosol

mGluR2 Gαi/oβγ
Activates

JNJ-42153605
(PAM)

Potentiates

Glutamate Binds

Adenylyl
Cyclase

Inhibits cAMPConverts

ATP

PKA
Activates Decreased

Neurotransmitter
Release

Leads to
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Preparation

Incubation

Detection & Analysis

Prepare CHO cell membranes
expressing human mGluR2

Prepare serial dilutions of
JNJ-42153605 and glutamate

Prepare assay buffer, GDP,
and [35S]GTPγS

Incubate membranes with
JNJ-42153605, glutamate, and GDP

Add [35S]GTPγS to
initiate the reaction

Incubate at 30°C

Terminate reaction by
rapid filtration

Wash filters to remove
unbound radioligand

Measure radioactivity using
a scintillation counter

Analyze data to determine
EC50 values

 

Acclimation & Habituation

Dosing Regimen

Measurement & Analysis

Acclimate mice to the
laboratory environment

Habituate mice to the
locomotor activity chambers

Administer JNJ-42153605
(or vehicle) via sc injection

Administer PCP to
induce hyperlocomotion

Record locomotor activity
(e.g., distance traveled)

Analyze data to determine
the ED50 for reversal

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b608222?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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